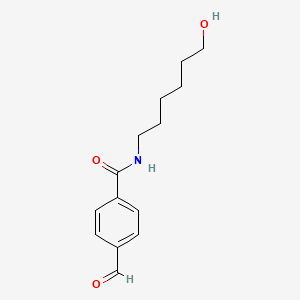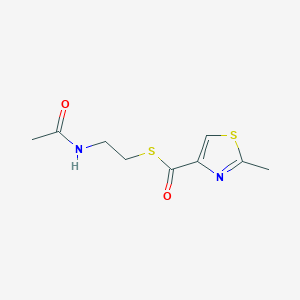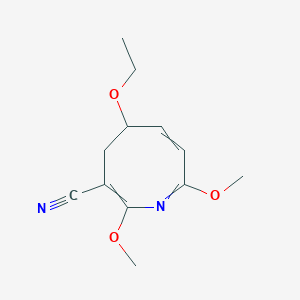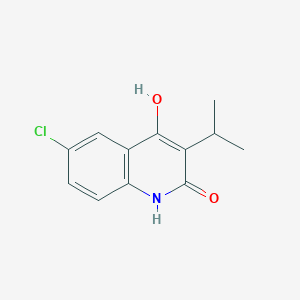![molecular formula C15H14N2O3S B14243866 Benzamide, N-methyl-2-[(4-methyl-2-nitrophenyl)thio]- CAS No. 412015-25-9](/img/structure/B14243866.png)
Benzamide, N-methyl-2-[(4-methyl-2-nitrophenyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-methyl-2-[(4-methyl-2-nitrophenyl)thio]- is a complex organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure with additional functional groups, including a nitro group and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-methyl-2-[(4-methyl-2-nitrophenyl)thio]- typically involves multiple steps. One common method starts with the preparation of the intermediate 4-methyl-2-nitroaniline. This intermediate is then subjected to a thiolation reaction to introduce the thioether group. The final step involves the formation of the benzamide structure through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-methyl-2-[(4-methyl-2-nitrophenyl)thio]- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The thioether linkage can be oxidized to a sulfoxide or sulfone.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Introduction of various substituents on the aromatic ring.
Scientific Research Applications
Benzamide, N-methyl-2-[(4-methyl-2-nitrophenyl)thio]- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interactions of thioether-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of Benzamide, N-methyl-2-[(4-methyl-2-nitrophenyl)thio]- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thioether linkage can interact with thiol-containing biomolecules. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-methyl-4-nitrophenyl)benzamide: Shares a similar core structure but lacks the thioether linkage.
N-(3-Amino-4-methylphenyl)benzamide: Contains an amino group instead of a nitro group.
Uniqueness
Benzamide, N-methyl-2-[(4-methyl-2-nitrophenyl)thio]- is unique due to the presence of both a nitro group and a thioether linkage. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
412015-25-9 |
|---|---|
Molecular Formula |
C15H14N2O3S |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
N-methyl-2-(4-methyl-2-nitrophenyl)sulfanylbenzamide |
InChI |
InChI=1S/C15H14N2O3S/c1-10-7-8-14(12(9-10)17(19)20)21-13-6-4-3-5-11(13)15(18)16-2/h3-9H,1-2H3,(H,16,18) |
InChI Key |
NXQVAVZAULOMGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=CC=CC=C2C(=O)NC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



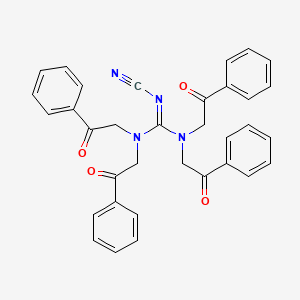
![Phenol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14243801.png)


![7,8-Dimethoxy-4-methyl-1H-indeno[1,2-b]pyridine-5,9-dione](/img/structure/B14243811.png)


